molecular formula C18H21NO3S B2902445 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide CAS No. 2094445-00-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide

Cat. No. B2902445
CAS RN: 2094445-00-6
M. Wt: 331.43
InChI Key: IBGREEQQBDQEDJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide, also known as DMPEA-IT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPEA-IT belongs to the class of phenethylamines and is a derivative of the well-known hallucinogenic drug, mescaline.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide acts as a partial agonist at the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, which can affect mood, perception, and cognition. This compound has also been shown to inhibit the reuptake of serotonin, which can lead to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to increase the levels of neurotransmitters such as dopamine and serotonin. Physiologically, this compound has been shown to produce psychedelic effects such as altered perception, thought, and mood. This compound has also been shown to have analgesic effects, which may be due to its activation of the serotonin 2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of this compound is its potential for producing psychedelic effects, which may confound the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide. One direction is to further explore its potential therapeutic applications in the treatment of depression, anxiety disorders, and cancer. Another direction is to investigate its effects on other neurotransmitter systems and receptors. Additionally, future research could focus on developing derivatives of this compound with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and cancer research. Its mechanism of action involves the activation of the serotonin 2A receptor and the release of neurotransmitters such as dopamine. While this compound has advantages as a tool for lab experiments, its potential for producing psychedelic effects is a limitation that must be considered. Future research on this compound could lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide involves the reaction of 3,4-dimethoxyphenylacetone with thiophen-3-ylmagnesium bromide, followed by the reaction with propargyl bromide. The final product is obtained by the reaction of the intermediate with isothiocyanatoethylamine. The purity of the compound is determined by analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and cancer research. In neuropharmacology, this compound has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been found to increase the release of dopamine, a neurotransmitter associated with reward and motivation. In psychiatry, this compound has been studied for its potential use in the treatment of depression and anxiety disorders. In cancer research, this compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-4-18(20)19(12-15-8-10-23-13-15)9-7-14-5-6-16(21-2)17(11-14)22-3/h4-6,8,10-11,13H,1,7,9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGREEQQBDQEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN(CC2=CSC=C2)C(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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